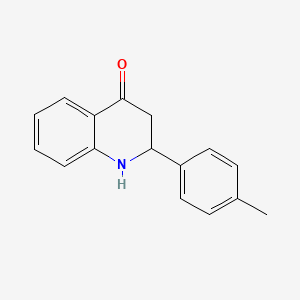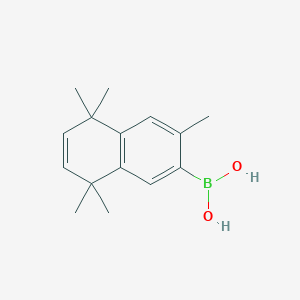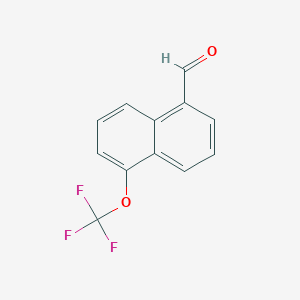
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 and a molecular weight of 240.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a carboxaldehyde group (-CHO) attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde typically involves the introduction of the trifluoromethoxy group and the carboxaldehyde group onto the naphthalene ring. One common synthetic route involves the trifluoromethylation of a naphthalene derivative followed by formylation to introduce the carboxaldehyde group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde exerts its effects depends on the specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity of the naphthalene ring, making it more susceptible to nucleophilic attack. The carboxaldehyde group can participate in various reactions, such as condensation and oxidation, by acting as an electrophile .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and properties .
Propriétés
Formule moléculaire |
C12H7F3O2 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H |
Clé InChI |
ALPZOJFCAFPVHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)
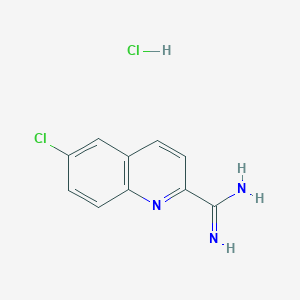
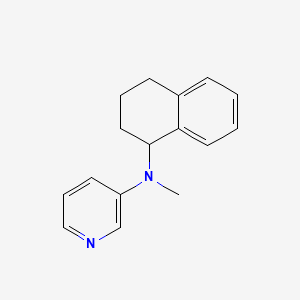


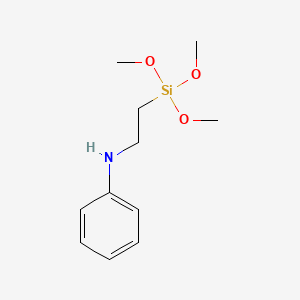


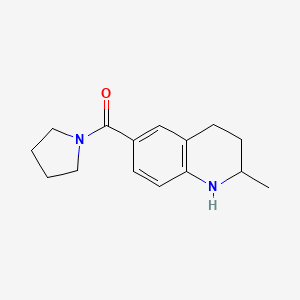
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)

